N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide
Description
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to a 2,2-dimethylbutanamide moiety
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-11-8-6-7-10(14)9(11)2/h6-8H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCXBLRHNWCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-chloro-2-methylaniline and 2,2-dimethylbutanoyl chloride
Catalyst: A suitable base such as triethylamine
Solvent: Dichloromethane
Temperature: Controlled to maintain optimal reaction conditions
Yield: Typically high, with purification steps to ensure product purity
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: this compound N-oxide
Reduction: N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chlorine atom enhances its electrophilicity, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, and medicine.
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